4-ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-3-8-7(2)16-6-9(8)10(14)13-11-12-4-5-15-11/h4-6H,3H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCPBYWWNCEYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 4-ethyl-5-methylthiophene-3-carboxylic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1.1. Key Reaction Steps
-
Formation of the Thiophene Core :
Thiophene rings are typically synthesized via cyclization reactions. For substituted thiophenes (e.g., 4-ethyl-5-methyl-thiophene), methods like the Paal-Knorr synthesis or metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are common. The ethyl and methyl substituents can be introduced through alkylation or Friedel-Crafts reactions . -
Thiazole Moiety Synthesis :
The 1,3-thiazole ring is often prepared via condensation of thiourea with α-keto esters or amides. For example, reacting thiourea with chloroacetyl chloride or similar reagents under basic conditions (e.g., sodium acetate, triethylamine) yields the thiazole intermediate . -
Carboxamide Coupling :
The carboxamide group is typically introduced via nucleophilic acyl substitution. Thiophene-carboxylic acid derivatives react with amines (e.g., thiazole-amine) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with base (e.g., N,N-diisopropylethylamine) .
1.2. Reaction Conditions and Optimization
2.1. Thiazole Ring Formation
The synthesis of the 1,3-thiazole moiety typically proceeds via a two-step process:
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Nucleophilic Attack : Thiourea attacks an electrophilic carbonyl carbon (e.g., α-keto ester).
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Cyclization : Elimination of water or other leaving groups forms the thiazole ring .
2.2. Carboxamide Formation
The coupling of the thiophene-carboxylic acid with the thiazole amine involves:
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Activation : Formation of an activated intermediate (e.g., mixed anhydride, carbodiimide).
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Nucleophilic Substitution : The amine attacks the activated carbonyl, displacing the leaving group .
3.1. Regioselectivity in Thiophene Substitution
Achieving selective alkylation/methylation at the 4- and 5-positions of thiophene requires careful control of directing groups and reaction conditions. For example:
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Electron-donating groups (e.g., -NH₂, -OH) direct substitution to adjacent positions.
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Steric hindrance from bulky substituents can limit reactivity at specific sites .
3.2. Yield and Purification
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Thiazole cyclization often requires high temperatures (90–100°C) and alkaline conditions .
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Coupling reactions are sensitive to solvent choice (e.g., DMF vs. DCM) and base strength .
Comparison with Analogous Compounds
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including 4-ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide. Thiazole compounds are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study published in MDPI highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines. The presence of electron-donating groups on the phenyl ring significantly enhanced their activity against tumors. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions could lead to improved efficacy against cancer cells .
| Compound | IC (µg/mL) | Cancer Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
Anticonvulsant Properties
Thiazole-containing compounds have shown promise as anticonvulsants. Research indicates that specific structural modifications can enhance their efficacy in seizure models.
Case Study:
A recent investigation into thiazole-integrated pyrrolidinones demonstrated significant anticonvulsant activity with median effective doses lower than standard medications like ethosuximide. The study emphasized the importance of substituents on the thiazole ring for achieving desired pharmacological effects .
Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of more complex pharmaceuticals. Its unique structure allows for modifications that can lead to novel therapeutic agents.
Example Applications:
- Direct Factor Xa Inhibitors : Compounds similar to this compound are being explored for their anticoagulant properties.
- Antibacterial Agents : Research has indicated that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Material Science Applications
Thiazole derivatives are also being explored for their potential in material science, particularly in the development of organic semiconductors and sensors due to their electronic properties.
Electronic Properties
The incorporation of thiazole rings into polymer matrices can enhance charge transport properties, making them suitable for applications in organic electronics.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Thiazole vs. Thiadiazoles are known for improved metabolic stability in drug design but may reduce membrane permeability.
- Thiophene vs. Isoxazole: Substituting the thiophene with an isoxazole (as in ) alters electron distribution and solubility.
Substituent Effects
- Alkyl Groups : The ethyl and methyl groups in the target compound balance lipophilicity and steric effects. In contrast, the propyl group in increases lipophilicity, which may enhance tissue absorption but reduce aqueous solubility.
- Halogenation : Chlorinated analogs (e.g., ) exhibit stronger antimicrobial activity due to halogen-induced electron-withdrawing effects and enhanced stability. However, chlorination increases molecular weight and may elevate toxicity risks.
Biological Activity
4-Ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves reactions that integrate thiophene and thiazole moieties. The compound can be synthesized through multi-step processes involving the formation of thiophene derivatives followed by the introduction of the thiazole ring via condensation reactions. The structural confirmation is usually achieved through spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds with thiazole and thiophene structures exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives including those similar to this compound against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent activity.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.25 | E. coli |
| Another derivative | 0.30 | S. aureus |
These results suggest that the presence of both thiazole and thiophene rings is crucial for enhancing antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The cytotoxic effects were assessed using different cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| NCI-H460 | 15.2 |
| SF-268 | 12.8 |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells, which may be attributed to its ability to interfere with cellular processes critical for cancer cell survival .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole and thiophene rings significantly affect biological activity. For example:
- Methyl groups at specific positions enhance electron density, improving interaction with biological targets.
- Substitution patterns on the aromatic rings influence binding affinity and selectivity towards cancer cells.
Research has shown that compounds with electron-donating groups at specific positions on the phenyl ring exhibit enhanced anticancer activity compared to their counterparts lacking such substitutions .
Case Studies
In a notable case study, researchers synthesized a series of thiazole derivatives including 4-ethyl-5-methyl-N-(1,3-thiazol-2-yldithiophene)-3-carboxamide and evaluated their biological activities. The study highlighted that compounds with similar scaffolds demonstrated promising results against various cancer cell lines and bacterial strains, reinforcing the potential of this class of compounds in drug development .
Q & A
Q. What are the established synthetic routes for 4-ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide?
The compound can be synthesized via multi-step protocols involving cyclization and condensation reactions. For example, thiophene-carboxamide derivatives are typically prepared by reacting substituted thiophene precursors with thiazole amines under reflux conditions in ethanol or DMF. Key steps include:
- Functionalization of the thiophene ring via Friedel-Crafts acylation or alkylation.
- Condensation with 2-aminothiazole using carbodiimide coupling agents.
- Purification via recrystallization (ethanol/DMF) or column chromatography .
Q. What spectroscopic and analytical methods confirm the structural integrity of this compound?
Standard characterization includes:
- IR spectroscopy : Identification of carboxamide (C=O stretch ~1650–1700 cm⁻¹) and thiazole/thiophene C-S/C-N bonds.
- ¹H/¹³C NMR : Assignments for ethyl (δ 1.2–1.4 ppm, triplet), methyl (δ 2.3–2.5 ppm, singlet), and thiazole protons (δ 7.2–7.5 ppm).
- Mass spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns consistent with the molecular formula.
- Melting point analysis : Reproducible m.p. ranges (e.g., 208–210°C for analogs) validate purity .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Ethanol, DMF, or ethanol/water mixtures (4:1 v/v) are commonly used. Slow cooling (0.5°C/min) improves crystal quality, while activated charcoal aids in removing impurities .
Q. Are crystallographic data available for this compound or its analogs?
While no direct data exist for this compound, related structures (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) show monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice. Space group assignments (e.g., P2₁/c) and unit cell parameters are typically resolved via X-ray diffraction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Bases like triethylamine or DMAP improve coupling efficiency.
- Temperature control : Reflux (70–80°C) balances reaction rate and side-product formation.
- Mole ratio adjustments : Excess thiazole-2-amine (1.2–1.5 equiv) drives condensation to completion .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?
Discrepancies arise from solvent effects, tautomerism, or substituent electronic influences. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Q. What computational methods predict the compound’s reactivity and pharmacophore interactions?
- Molecular docking : Screens binding affinity to biological targets (e.g., enzymes) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., ethyl/methyl groups) with bioactivity.
- ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity .
Q. How do substituents (ethyl, methyl, thiazole) influence pharmacological activity?
- Ethyl/methyl groups : Enhance lipophilicity, improving membrane permeability.
- Thiazole ring : Participates in hydrogen bonding with target proteins (e.g., kinase ATP pockets).
- Carboxamide : Stabilizes interactions via dipole-dipole or π-stacking with aromatic residues .
Q. What strategies design analogs with enhanced antimicrobial or anticancer activity?
Q. How can stability under physiological conditions (pH, temperature) be assessed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
